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Abstract

This application note describes the development and validation of a simple, precise, and

accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-

HPLC) method for the quantitative determination of Oxomemazine in bulk drug and

pharmaceutical formulations. The chromatographic separation was achieved on a C18 column

using an isocratic mobile phase, and the method was validated in accordance with International

Council for Harmonisation (ICH) guidelines. The developed method is suitable for routine

quality control analysis and stability studies of Oxomemazine.

Introduction
Oxomemazine is a phenothiazine derivative with antihistaminic and antitussive properties.[1] It

is a first-generation antihistamine that is used in the treatment of cough and common cold

symptoms. Accurate and reliable analytical methods are essential for ensuring the quality and

stability of pharmaceutical products containing Oxomemazine. High-performance liquid

chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to

its high specificity, sensitivity, and accuracy.[2][3][4] This application note details the

development and validation of a stability-indicating RP-HPLC method for the determination of

Oxomemazine.
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Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this study. The

chromatographic conditions were optimized to achieve good resolution and peak shape for

Oxomemazine and its degradation products.

Table 1: Optimized Chromatographic Conditions

Parameter Condition

Instrument HPLC with UV Detector

Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile:Methanol:35mM KH2PO4 (20:5:75,

v/v/v), pH adjusted to 2.9 ± 0.1[5]

Flow Rate 1.5 mL/min

Injection Volume 20 µL

Detection Wavelength 220 nm

Column Temperature Ambient

Run Time 15 minutes

Reagents and Standards
Oxomemazine working standard was obtained from a certified source. HPLC grade

acetonitrile, methanol, and potassium dihydrogen phosphate were used. High purity water was

used for the preparation of the mobile phase.

Standard and Sample Preparation
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Oxomemazine working

standard in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.
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Working Standard Solution: From the stock solution, prepare a working standard solution of

100 µg/mL by diluting with the mobile phase.

Sample Solution: For assay of a pharmaceutical formulation, an amount of the formulation

equivalent to 10 mg of Oxomemazine was dissolved in 10 mL of mobile phase. The solution

was sonicated for 15 minutes and then filtered through a 0.45 µm nylon filter. A suitable

aliquot was then diluted with the mobile phase to obtain a final concentration of 100 µg/mL.

Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity,

linearity, accuracy, precision, and robustness.

Specificity
Specificity was evaluated by analyzing the blank (mobile phase), placebo, standard solution,

and sample solution. The chromatograms were examined for any interference at the retention

time of Oxomemazine. To assess the stability-indicating nature of the method, stress

degradation studies were performed. Oxomemazine was subjected to acid, base, oxidative,

thermal, and photolytic stress conditions.

Linearity
The linearity of the method was determined by analyzing a series of dilutions of the

Oxomemazine standard solution over a concentration range of 10-50 µg/mL. A calibration

curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was

calculated.

Accuracy
Accuracy was determined by the standard addition method. A known amount of standard

Oxomemazine was added to a pre-analyzed sample solution at three different concentration

levels (80%, 100%, and 120% of the assay concentration). The recovery of the added standard

was calculated.

Precision

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1678065?utm_src=pdf-body
https://www.benchchem.com/product/b1678065?utm_src=pdf-body
https://www.benchchem.com/product/b1678065?utm_src=pdf-body
https://www.benchchem.com/product/b1678065?utm_src=pdf-body
https://www.benchchem.com/product/b1678065?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Precision: Six replicate injections of the working standard solution were made, and

the percentage relative standard deviation (%RSD) of the peak areas was calculated.

Method Precision (Repeatability): Six independent sample preparations from the same batch

of formulation were analyzed, and the %RSD of the assay results was calculated.

Intermediate Precision (Ruggedness): The method precision was repeated on a different day

by a different analyst using a different instrument to assess the ruggedness of the method.

Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the

chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition

(±2% organic phase), and detection wavelength (±2 nm).

Results and Discussion
The developed HPLC method provided a well-resolved peak for Oxomemazine with a

retention time of approximately 8.7 minutes. The method was found to be specific, as no

interference from the blank or placebo was observed at the retention time of the drug. The

stress degradation studies showed that the degradation products were well-separated from the

parent drug peak, confirming the stability-indicating nature of the method.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria Observed Value

Tailing Factor ≤ 2.0 1.2

Theoretical Plates ≥ 2000 5500

%RSD of Peak Areas ≤ 2.0% 0.8%

Table 3: Linearity Data
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Concentration (µg/mL) Mean Peak Area

10 125430

20 251050

30 376890

40 502120

50 628540

Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery) Data

Level
Amount Added
(µg/mL)

Amount Recovered
(µg/mL)

% Recovery

80% 80 79.5 99.38

100% 100 100.2 100.20

120% 120 119.8 99.83

Table 5: Precision Data

Precision Type %RSD

System Precision 0.8%

Method Precision 1.1%

Intermediate Precision 1.3%

The results from the robustness study indicated that minor variations in the chromatographic

parameters did not significantly affect the results, demonstrating the reliability of the method.

Conclusion
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A simple, rapid, accurate, and precise stability-indicating RP-HPLC method has been

developed and validated for the quantitative analysis of Oxomemazine. The method is suitable

for routine quality control testing and stability studies of Oxomemazine in bulk and

pharmaceutical dosage forms.
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Literature Survey & Drug Properties
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Caption: Workflow for HPLC Method Development of Oxomemazine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1678065?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678065?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Method Validation

Validated HPLC Method
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Caption: Key Parameters for HPLC Method Validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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